![molecular formula C15H12FN5O B2955210 N-(2-fluorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396849-92-5](/img/structure/B2955210.png)
N-(2-fluorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
“N-(2-fluorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic compound. It contains a fluorobenzyl group, a phenyl group, and a tetrazole group, which are all common functional groups in organic chemistry. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-fluorobenzyl group with a phenyl-2H-tetrazole-5-carboxamide. The exact method would depend on the specific reactions used to form the bonds between these groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorine atom could have significant effects on the compound’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the properties of its functional groups. The fluorobenzyl group, for example, could undergo reactions typical of aromatic compounds, while the tetrazole group could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect the compound’s polarity, boiling point, and reactivity .Scientific Research Applications
Forensic Analytical Chemistry
This compound has been utilized in forensic science for the analysis of new psychoactive substances (NPSs). The metabolism of similar compounds has been studied using liquid chromatography–high resolution mass spectrometry in human hepatocytes. This is crucial for developing bioanalytical methods for the determination of NPSs and their metabolites in biological samples, which aids in screening for substance abuse .
Neuropharmacology
In the field of neuropharmacology, derivatives of this compound have been investigated for their addictive and neurotoxic potential in rodents. Studies suggest that these compounds can have significant neurochemical changes, leading to motor impairment and memory deficits. This highlights the importance of understanding the recreational use and potential dangers of such substances .
Pharmacological Research
The indole derivatives of compounds structurally related to “N-[(2-fluorophenyl)methyl]-2-phenyltetrazole-5-carboxamide” have shown a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them of great interest for the development of new therapeutic agents .
Drug Metabolism Studies
Understanding the metabolism and elimination properties of psychoactive substances is essential for drug safety. Compounds like “N-[(2-fluorophenyl)methyl]-2-phenyltetrazole-5-carboxamide” are potent agonists of the 5-hydroxytryptamine receptor, but their metabolism and elimination properties are not well-known. Research in this area can provide insights into the safe use of these compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-13-9-5-4-6-11(13)10-17-15(22)14-18-20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKWQWVQDZJABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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